molecular formula C13H23N3O2S B13268963 tert-Butyl 1-carbamothioyl-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate

tert-Butyl 1-carbamothioyl-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate

Cat. No.: B13268963
M. Wt: 285.41 g/mol
InChI Key: SMCCUXJCVLUJAT-UHFFFAOYSA-N
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Description

tert-Butyl 1-carbamothioyl-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate is a bicyclic heterocyclic compound featuring a fused pyrrolo-pyridine core. Its structure includes a tert-butyl carboxylate group at position 6 and a carbamothioyl (thiourea) substituent at position 1 (Figure 1). The octahydro configuration indicates full saturation of the pyrrolidine and pyridine rings, enhancing conformational rigidity.

Properties

Molecular Formula

C13H23N3O2S

Molecular Weight

285.41 g/mol

IUPAC Name

tert-butyl 1-carbamothioyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-6-carboxylate

InChI

InChI=1S/C13H23N3O2S/c1-13(2,3)18-12(17)15-7-9-5-4-6-16(11(14)19)10(9)8-15/h9-10H,4-8H2,1-3H3,(H2,14,19)

InChI Key

SMCCUXJCVLUJAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCN(C2C1)C(=S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-carbamothioyl-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of a suitable precursor under controlled conditions to form the pyrrolopyridine core

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 1-carbamothioyl-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.

Medicine: In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 1-carbamothioyl-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Key Observations :

  • Carbamothioyl vs. Chlorosulfonyl : The carbamothioyl group enhances hydrogen-bonding capacity compared to the electrophilic chlorosulfonyl group, which is more reactive in nucleophilic substitutions (e.g., forming sulfonamides) .
  • Bromo Substituent : The bromo analog serves as a versatile intermediate for metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura), enabling diversification of the pyrrolopyridine scaffold .

Biological Activity

tert-Butyl 1-carbamothioyl-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a pyrrolopyridine framework, incorporates functional groups such as carbamothioyl and tert-butyl, which contribute to its reactivity and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H18N2O2SC_{12}H_{18}N_{2}O_{2}S, with a molecular weight of approximately 250.35 g/mol. The compound features several key functional groups that influence its biological activity:

  • Carbamothioyl group : Known for its ability to interact with various biological targets.
  • Pyrrolopyridine structure : Provides a scaffold for potential receptor binding and enzyme inhibition.

Research indicates that this compound may exhibit significant biological activity through several mechanisms, including:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in disease pathways, particularly those related to cancer and inflammation.
  • Receptor Binding : Its structural similarity to known bioactive compounds suggests potential interactions with various receptors, which may modulate cellular signaling pathways.

Anticancer Activity

A study conducted by Umesha et al. (2009) evaluated the anticancer properties of similar pyrrolopyridine derivatives. The results indicated that these compounds exhibited cytotoxic effects against various cancer cell lines, suggesting that this compound could possess similar properties due to its structural characteristics.

Anti-inflammatory Effects

In vitro assays have demonstrated that compounds with similar structures can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This suggests that this compound may also exert anti-inflammatory effects through similar pathways.

Comparative Analysis with Analogous Compounds

To better understand the unique properties of this compound, a comparison can be made with structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
Benzyl 6-carbamothioyl-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylateSimilar pyrrolopyridine structureContains a benzyl moiety
Tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylateDifferent pyrrolopyridine frameworkLacks carbamothioyl functionality
Benzoyl 6-carbamothioyl-octahydro-1H-pyrrolo[3,4-b]pyridineSimilar core structureDifferent acyl substituent

This table illustrates how the presence of specific functional groups in this compound may enhance its biological activity compared to its analogs.

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